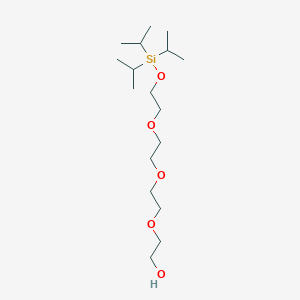

3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is a chemical compound that belongs to the family of siloxanes. It is a colorless liquid that is soluble in water, alcohol, and ether. This compound has been widely studied for its potential applications in various fields, including materials science, biotechnology, and medicine.

Applications De Recherche Scientifique

Catalytic Synthesis and Functionalization

- A study by Hreczycho, Kuciński, Pawluć, and Marciniec (2013) describes the use of diisopropyl-substituted silanediols in a scandium trifluoromethanesulfonate-catalyzed coupling reaction. This process leads to the formation of SiO–Si or SiO–Ge bonds with the evolution of isobutylene, highlighting the compound's role in synthesizing linear tri- and tetrasiloxanes or germasiloxanes under mild conditions (Hreczycho et al., 2013).

Synthesis and Characterization

- Research by Wakita, Tsubakihara, Nakatsuji, and Okahara (1990) details the synthesis of 5-Bromomethyl-5-methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane (monoaza-15-crown-5) through the reaction of specific precursors without the need for protecting reactive groups. This demonstrates the compound's utility in forming complex structures (Wakita et al., 1990).

Fluorescent Compound Design

- Jing Cao et al. (2011) designed a novel 15-aza-5-crown ether linked to a styryl chemosensory compound, which showcases the potential of such molecules in metal cation sensing based on excited-state intramolecular proton transfer reactions. This finding indicates the application of 3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol derivatives in designing fluorescent sensors (Cao et al., 2011).

Biotransformation Studies

- Daramwar et al. (2012) investigated the biotransformation of certain monoterpene alcohols using the fungal strain Rhizopus oryzae. Their study provides insights into the metabolic pathways and transformation products of compounds structurally similar to this compound (Daramwar et al., 2012).

Mesoporous Material Synthesis

- Wang, Lin, Chan, and Cheng (2005) demonstrated the use of aminopropyl-functionalized SBA-15 mesoporous materials, which were synthesized using a co-condensation approach involving tetraethyl orthosilicate and (3-aminopropyl)triethoxysilane. This research could suggest potential applications for derivatives of the compound in creating advanced materials (Wang et al., 2005).

Propriétés

IUPAC Name |

2-[2-[2-[2-tri(propan-2-yl)silyloxyethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38O5Si/c1-15(2)23(16(3)4,17(5)6)22-14-13-21-12-11-20-10-9-19-8-7-18/h15-18H,7-14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOZFWWQIXZWJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38O5Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2579528.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2579533.png)

![1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2579540.png)

![2-(4-isopropylphenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2579542.png)

![2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2579547.png)